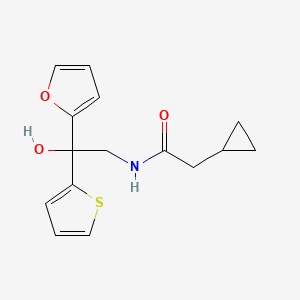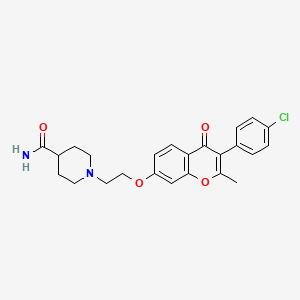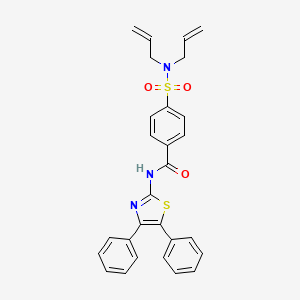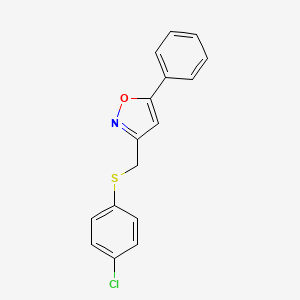![molecular formula C13H13NO3 B2698650 N-([2,3'-bifuran]-5-ylmethyl)cyclopropanecarboxamide CAS No. 2034441-54-6](/img/structure/B2698650.png)
N-([2,3'-bifuran]-5-ylmethyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,3’-bifuran]-5-ylmethyl)cyclopropanecarboxamide: is an organic compound that features a cyclopropane ring attached to a carboxamide group, with a bifuran moiety linked to the nitrogen atom of the carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([2,3’-bifuran]-5-ylmethyl)cyclopropanecarboxamide typically involves the following steps:
Formation of Cyclopropanecarboxylic Acid: This can be achieved by the non-catalytic oxidation of cyclopropanecarboxaldehyde using molecular oxygen as the oxidant.
Conversion to Cyclopropanecarboxamide: The cyclopropanecarboxylic acid is then converted to its corresponding amide using reagents such as ammonia or amines under suitable conditions.
Attachment of Bifuran Moiety: The bifuran moiety can be introduced through a coupling reaction involving a bifuran derivative and the cyclopropanecarboxamide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be employed under acidic or basic conditions.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Amines.
Substitution: Substituted furan derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Biology:
Biological Activity Studies: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine:
Drug Development:
Industry:
Material Science: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-([2,3’-bifuran]-5-ylmethyl)cyclopropanecarboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bifuran moiety can engage in π-π interactions, while the cyclopropane ring can provide rigidity to the molecule, influencing its binding affinity and specificity . The carboxamide group can form hydrogen bonds with target molecules, further stabilizing the interaction .
Comparison with Similar Compounds
Cyclopropanecarboxamide: Shares the cyclopropane and carboxamide features but lacks the bifuran moiety.
N-(2-Aminophenyl)cyclopropanecarboxamide: Contains an aminophenyl group instead of the bifuran moiety.
Uniqueness: N-([2,3’-bifuran]-5-ylmethyl)cyclopropanecarboxamide is unique due to the presence of the bifuran moiety, which imparts distinct electronic and steric properties, potentially leading to unique biological activities and applications .
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-13(9-1-2-9)14-7-11-3-4-12(17-11)10-5-6-16-8-10/h3-6,8-9H,1-2,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVZSTGVBWOCMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-([2,3'-bifuran]-5-ylmethyl)-2-(benzyloxy)acetamide](/img/structure/B2698567.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2698569.png)
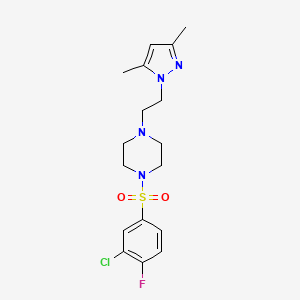
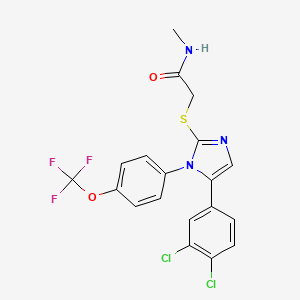
![N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
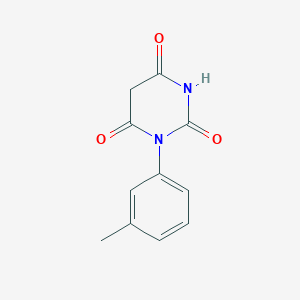


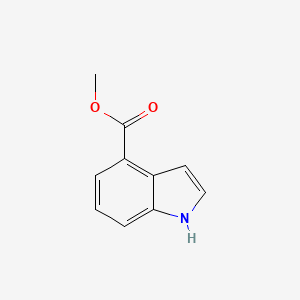
![2-iodo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2698581.png)
